Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multicomponent reactions, where aminoazoles react with acetoacetic ester and different aldehydes. For instance, a related compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using a Biginelli reaction, highlighting the versatility of synthesis methods for this class of compounds (Hery Suwito et al., 2018).
Molecular Structure Analysis
X-ray analysis and spectroscopic methods are commonly used to elucidate the molecular structure of pyrazolopyrimidine derivatives. For example, compounds with a similar framework have been structurally characterized, providing insights into their molecular conformations and the potential for hydrogen bonding, which is a significant aspect of their chemical behavior (J. Portilla et al., 2006).
Chemical Reactions and Properties
The reactivity of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be inferred from studies on similar molecules. These compounds undergo various chemical transformations, including ring-chain isomerism and reactions with amines, which lead to a wide range of derivatives with diverse properties (M. V. Pryadeina et al., 2008).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are often determined through detailed analytical techniques, including crystallography and solubility studies (L. Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and potential for forming hydrogen bonds or other interactions, are essential for understanding the behavior of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in different chemical environments. Studies on related compounds provide a foundation for predicting the behavior of this specific compound in various chemical contexts (G. Danagulyan et al., 2011).
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is used in the synthesis of a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. These compounds are obtained by reacting ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which are derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. This synthesis pathway demonstrates the compound's utility in creating novel pyrimidine derivatives, potentially useful in various chemical applications (Bruni et al., 1994).
Role in the Synthesis of Pyrazolo[1,5-a][1,3]diazepine Derivatives
The compound plays a crucial role in synthesizing pyrazolo[1,5-a][1,3]diazepine derivatives. It has been utilized in a corrected synthesis of ethyl 3-cyano-7-methylpyrazolo[1, 5-a]pyrimidine-6-oxoacetate, demonstrating its importance in creating structurally complex and potentially biologically significant molecules (Chimichi et al., 1993).
Reactivity and Transformation in Alkaline Conditions
This compound exhibits significant reactivity in alkaline conditions, transforming into various pyrimidine derivatives. For instance, condensation with ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate yields different substituted pyrazolo[1,5-a]pyrimidines. These reactions highlight the compound's versatility and potential in synthesizing diverse chemical entities (Danagulyan et al., 2011).
Formation of Bicyclic Carbethoxy Derivatives
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is involved in the formation of bicyclic carbethoxy derivatives. This process includes the rearrangement of these derivatives to produce various hydroxypyrazolo[1,5-a]pyrimidines, illustrating its role in complex chemical transformations leading to novel molecular structures (Danagulyan et al., 2005).
Applications in X-Ray Analysis
This compound has also been utilized in X-ray analysis studies, providing crucial insights into the molecular structure and behavior of related chemical entities. This usage underscores its importance in research requiring detailed structural analysis (Clayton et al., 1980).
Safety And Hazards
properties
IUPAC Name |
ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUFOQMTNQTGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360204 | |
Record name | ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
2627-58-9 | |
Record name | ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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